molecular formula C7H9ClN2 B1600100 (4-Chlorobenzyl)hydrazine CAS No. 25198-45-2

(4-Chlorobenzyl)hydrazine

Cat. No.: B1600100
CAS No.: 25198-45-2
M. Wt: 156.61 g/mol
InChI Key: RRNWXJAWRPITPU-UHFFFAOYSA-N
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Description

(4-Chlorobenzyl)hydrazine is an organic compound with the molecular formula C7H9ClN2 It is a derivative of hydrazine, where one of the hydrogen atoms is replaced by a (4-chlorobenzyl) group

Preparation Methods

Synthetic Routes and Reaction Conditions: (4-Chlorobenzyl)hydrazine can be synthesized through several methods. One common approach involves the reaction of (4-chlorobenzyl) chloride with hydrazine hydrate. The reaction typically occurs in an organic solvent such as ethanol or methanol, under reflux conditions. The general reaction is as follows:

C7H7Cl+N2H4C7H9ClN2+HClC_7H_7Cl + N_2H_4 \rightarrow C_7H_9ClN_2 + HCl C7​H7​Cl+N2​H4​→C7​H9​ClN2​+HCl

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: (4-Chlorobenzyl)hydrazine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form (4-chlorobenzyl) azide.

    Reduction: It can be reduced to form (4-chlorobenzyl)amine.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydrazine group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.

Major Products Formed:

    Oxidation: (4-Chlorobenzyl) azide

    Reduction: (4-Chlorobenzyl)amine

    Substitution: Various substituted (4-chlorobenzyl) derivatives

Scientific Research Applications

(4-Chlorobenzyl)hydrazine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a reagent in the study of enzyme mechanisms and protein modifications.

    Industry: It is used in the production of agrochemicals and dyes.

Comparison with Similar Compounds

  • (4-Chlorobenzyl)amine
  • (4-Chlorobenzyl) azide
  • (4-Chlorobenzyl) chloride

Comparison: (4-Chlorobenzyl)hydrazine is unique due to the presence of the hydrazine group, which imparts distinct reactivity compared to its analogs. For instance, (4-Chlorobenzyl)amine lacks the ability to undergo oxidation to form azides, while (4-Chlorobenzyl) chloride is more reactive in nucleophilic substitution reactions but lacks the versatility of the hydrazine group in forming various derivatives.

Properties

IUPAC Name

(4-chlorophenyl)methylhydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2/c8-7-3-1-6(2-4-7)5-10-9/h1-4,10H,5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEMUGKBHGOCMKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

N′-Benzhydrylidene-N-(4-chlorophenyl)-N-methylhydrazine (1.5 g, 4.68 mmol) is placed in 20 mL of tetrahydrofuran with stirring. 5 mL of 5 N hydrochloric acid are added thereto and the solution is then left stirring at a temperature in the region of 50° C. for 16 hours. The aqueous phase is then neutralized with 5 N sodium hydroxide and is then extracted with ethyl acetate. The oil obtained after extraction is purified by chromatography on silica gel, eluting at the start with an ethyl acetate/heptane mixture (10/90 by volume). N-(4-Chlorophenyl)-N-methylhydrazine is thus obtained in the form of a pale yellow oil, 0.53 g (72%). (Rf=0.48. 20/80 EtOAc/heptane (v/v)).
Name
N′-Benzhydrylidene-N-(4-chlorophenyl)-N-methylhydrazine
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(4-Chlorobenzyl)hydrazine
Reactant of Route 2
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(4-Chlorobenzyl)hydrazine
Reactant of Route 3
(4-Chlorobenzyl)hydrazine
Reactant of Route 4
(4-Chlorobenzyl)hydrazine
Reactant of Route 5
(4-Chlorobenzyl)hydrazine
Reactant of Route 6
(4-Chlorobenzyl)hydrazine

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